2-Amino-2-(2-bromo-6-methylphenyl)acetic acid hydrochloride

Description

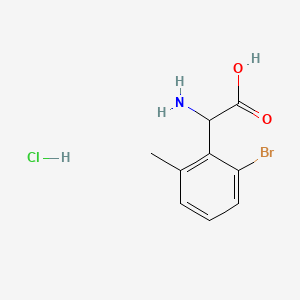

2-Amino-2-(2-bromo-6-methylphenyl)acetic acid hydrochloride is a halogenated aryl-substituted amino acid derivative with the molecular formula C₉H₁₁BrClNO₂ and a molecular weight of 280.55 g/mol . Its CAS registry number is EN300-39873636, and it is cataloged as a building block in drug discovery research due to its structural versatility. The compound features a 2-bromo-6-methylphenyl group attached to the α-carbon of the acetic acid backbone, with a hydrochloride salt enhancing its solubility for synthetic applications. This scaffold is particularly valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators, leveraging the bromine atom’s electronegativity and the methyl group’s steric effects .

Properties

Molecular Formula |

C9H11BrClNO2 |

|---|---|

Molecular Weight |

280.54 g/mol |

IUPAC Name |

2-amino-2-(2-bromo-6-methylphenyl)acetic acid;hydrochloride |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-5-3-2-4-6(10)7(5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H |

InChI Key |

BMDSTNYWVNYFGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid hydrochloride typically involves the bromination of 2-methylphenylacetic acid followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate solvent such as acetic acid or dichloromethane. The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled temperature and pH conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-6-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-bromo-6-methylbenzaldehyde, while reduction can produce 2-amino-2-(2-methylphenyl)acetic acid.

Scientific Research Applications

2-Amino-2-(2-bromo-6-methylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-amino-2-(2-bromo-6-methylphenyl)acetic acid hydrochloride with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and commercial availability.

Table 1: Structural and Commercial Comparison of Selected α-Amino Acid Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Price (per unit) |

|---|---|---|---|---|---|

| 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid HCl | 2-Br, 6-Me-phenyl | C₉H₁₁BrClNO₂ | 280.55 | EN300-39873636 | Not listed |

| 2-Amino-2-(4-bromophenyl)acetic acid (AS103310) | 4-Br-phenyl | C₈H₈BrNO₂ | 244.06 | Not provided | €178.00/250 mg |

| Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl (AS103310) | 4-OMe-phenyl, methyl ester | C₁₀H₁₄ClNO₃ | 231.68 | Not provided | €178.00/250 mg |

| 2-Amino-2-(2-pyridyl)acetic acid (AS132205) | 2-Pyridyl | C₇H₈N₂O₂ | 152.15 | Not provided | €259.00/g |

| 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid (AS104531) | 5-Cl, 2-OMe-phenyl | C₉H₁₀ClNO₃ | 215.64 | Not provided | €374.00/g |

Structural Variations and Functional Implications

- Halogen Effects: The target compound’s 2-bromo substituent contrasts with the 4-bromo isomer (AS103310), which lacks the methyl group.

- Methyl vs. Methoxy Groups : The 6-methyl group in the target compound enhances lipophilicity compared to the 4-methoxy variant (AS103310), which may improve membrane permeability but reduce aqueous solubility.

- Heterocyclic vs. Aromatic Systems : The pyridyl-substituted derivative (AS132205) introduces a nitrogen atom, enabling hydrogen bonding and π-stacking interactions absent in purely aromatic systems .

Physicochemical and Commercial Considerations

- Molecular Weight and Solubility: The hydrochloride salt form of the target compound increases its polarity compared to non-salt analogs like AS104531, favoring solubility in polar solvents .

- Cost Drivers: AS104531 (5-chloro-2-methoxyphenyl) is the most expensive (€374.00/g), likely due to the complexity of introducing multiple substituents (Cl and OMe) . The target compound’s commercial availability is noted in Enamine’s catalog but lacks explicit pricing data .

Biological Activity

2-Amino-2-(2-bromo-6-methylphenyl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound possesses a molecular formula that includes an amino group, a bromine atom, and a phenylacetic acid backbone. Its molecular weight is approximately 264.50 g/mol. The presence of both bromo and chloro substituents alongside the amino group enhances its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino acid moiety allows it to participate in biochemical reactions, potentially acting as an enzyme inhibitor or substrate. The bromine atom may enhance binding affinity to specific proteins, influencing metabolic pathways and cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of similar compounds can inhibit tumor cell proliferation, suggesting potential applications in cancer therapy .

- Neurotransmission Modulation : Compounds with similar structures have been noted to interfere with glutamate neurotransmission, which may implicate this compound in neurological studies .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibits cancer cell proliferation | |

| Neurotransmission | Interferes with glutamate pathways | |

| Antimicrobial | Effective against various bacterial strains |

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step reactions starting from simple aromatic compounds. Interaction studies have focused on understanding how this compound interacts with biological targets, which is crucial for elucidating its mechanism of action and therapeutic potential.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid | Contains both bromo and chloro groups | Enhanced reactivity and distinct biological profile |

| 2-Amino-2-(2-chlorophenyl)acetic acid | Lacks bromine substituent | Different biological activity profile |

| 2-Bromo-2-(5-bromo-6-methylphenyl)acetic acid | Contains methyl instead of chlorine | Variations in solubility and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.